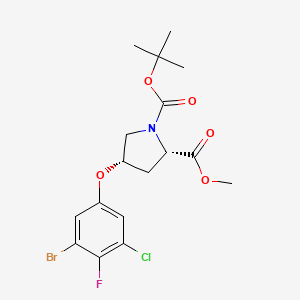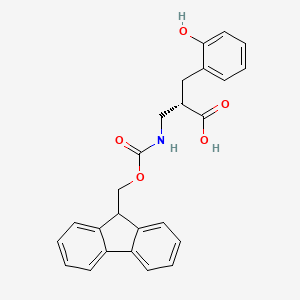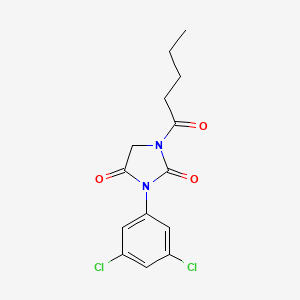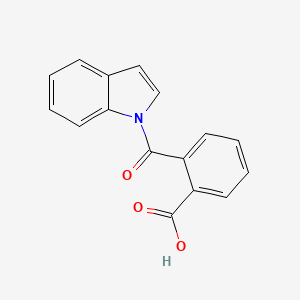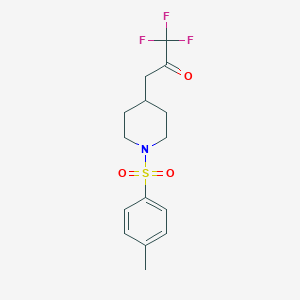
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and tosyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The tosyl group can also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(2-fluoropyridin-4-yl)propan-2-one: Similar in structure but with a pyridine ring instead of a piperidine ring.
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Contains a pyridine ring and differs in the position of the substituents.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoromethyl group but lacks the piperidine and tosyl groups.
Uniqueness
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one is unique due to the combination of the trifluoromethyl and tosyl groups attached to a piperidine ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18F3NO3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propan-2-one |
InChI |
InChI=1S/C15H18F3NO3S/c1-11-2-4-13(5-3-11)23(21,22)19-8-6-12(7-9-19)10-14(20)15(16,17)18/h2-5,12H,6-10H2,1H3 |
InChI Key |
GXZNBXTXKQPLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


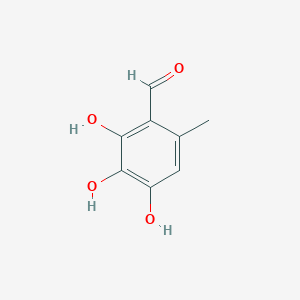

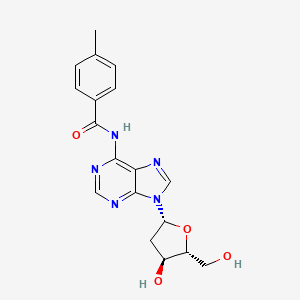
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

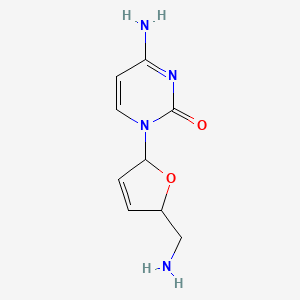

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
